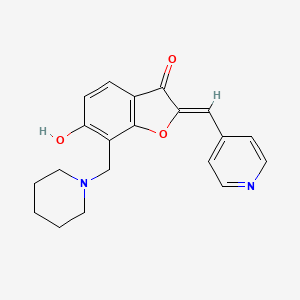

(Z)-6-hydroxy-7-(piperidin-1-ylmethyl)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2Z)-6-hydroxy-7-(piperidin-1-ylmethyl)-2-(pyridin-4-ylmethylidene)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3/c23-17-5-4-15-19(24)18(12-14-6-8-21-9-7-14)25-20(15)16(17)13-22-10-2-1-3-11-22/h4-9,12,23H,1-3,10-11,13H2/b18-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUZFOABLDIWBTO-PDGQHHTCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=NC=C4)C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC=NC=C4)/C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-6-hydroxy-7-(piperidin-1-ylmethyl)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one, a compound belonging to the benzofuran family, has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process includes:

- Preparation of the Benzofuran Core : The initial step focuses on constructing the benzofuran structure.

- Introduction of Functional Groups : The piperidine and pyridine moieties are introduced through coupling reactions.

- Optimization of Reaction Conditions : Specific conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

The molecular formula is with a molecular weight of approximately 350.4 g/mol .

Anticancer Properties

Recent studies have indicated that benzofuran derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines.

A notable study reported that benzofuran derivatives could effectively reduce tumor necrosis factor (TNF) and interleukins (IL-1 and IL-8), suggesting a potential role in managing inflammatory responses associated with cancer .

Antimicrobial Activity

The compound's structure suggests possible antimicrobial properties. Research has shown that benzofuran derivatives can possess substantial antibacterial and antifungal activities. Specific tests have demonstrated effective inhibition against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong bioactivity .

Anti-inflammatory Effects

Anti-inflammatory properties have been documented for similar compounds within the benzofuran class. A derivative was shown to significantly suppress NF-kB activity in macrophage cells, which is crucial for managing chronic inflammatory conditions .

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets such as enzymes and receptors. This interaction modulates various biological pathways that contribute to its therapeutic effects.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of benzofuran derivatives, researchers synthesized a series of compounds based on the benzofuran structure. These compounds were tested against several cancer cell lines, including MCF-7 (breast cancer) and MDA-MB 231. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents, highlighting their potential as lead compounds for drug development .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of synthesized benzofuran derivatives, including this compound. The study reported effective inhibition against both gram-positive and gram-negative bacteria, with some compounds demonstrating bactericidal effects within hours of exposure .

Scientific Research Applications

Structural Characteristics

The compound features several notable structural elements:

- Benzofuran Core : This bicyclic structure is associated with diverse biological activities.

- Piperidine Moiety : Known for its neuropharmacological effects, it may interact with neurotransmitter systems.

- Hydroxyl Group : Enhances antioxidant capacity by scavenging free radicals.

The molecular formula for this compound is with a molecular weight of approximately 364.4 g/mol.

Anticancer Properties

Research indicates that compounds structurally related to (Z)-6-hydroxy-7-(piperidin-1-ylmethyl)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one exhibit significant anticancer activity. For example:

- A study demonstrated that similar benzofuran derivatives can induce apoptosis in various cancer cell lines. One such derivative showed greater cytotoxicity than the reference drug bleomycin in FaDu hypopharyngeal tumor cells, suggesting potential for further development in cancer therapeutics .

Neuroprotective Effects

The piperidine component of this compound suggests possible interactions with neurotransmitter systems, which may lead to neuroprotective benefits:

- Studies have shown that piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical for cognitive function. This inhibition may provide therapeutic effects in models of neurodegenerative diseases such as Alzheimer's disease .

Antioxidant Activity

The presence of hydroxyl groups in the compound is linked to enhanced antioxidant properties:

- Compounds with similar structures have been shown to effectively scavenge free radicals, thus reducing oxidative stress in biological systems. This property is vital for therapeutic applications aimed at conditions associated with oxidative damage .

Anticancer Study

A related benzofuran derivative was evaluated for its ability to inhibit tumor growth in vitro. The findings indicated promising results, leading researchers to explore structural modifications to enhance efficacy further .

Neuroprotection

Research highlighted that piperidine-containing compounds could improve brain exposure and exhibit dual inhibition of cholinesterases. This characteristic underscores their potential utility in treating neurodegenerative diseases .

Antioxidant Efficacy

Experimental evaluations confirmed the antioxidant capabilities of similar benzofuran derivatives, suggesting that this compound may also possess significant protective effects against oxidative stress.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 6 and the methylene bridge are primary sites for oxidation.

Key Findings :

-

Oxidation of the hydroxyl group requires strong acidic conditions to avoid over-oxidation of the benzofuran ring .

-

Epoxidation occurs regioselectively at the electron-rich methylene bridge .

Reduction Reactions

The pyridine-methylene group and benzofuran double bond are susceptible to reduction.

Key Findings :

-

Catalytic hydrogenation selectively reduces the pyridine ring over the benzofuran system .

-

NaBH₄ preferentially targets the furan oxygen’s conjugated double bond .

Nucleophilic Substitution

The piperidine nitrogen and hydroxyl group participate in substitution reactions.

Key Findings :

-

Alkylation of the piperidine nitrogen enhances solubility in polar solvents.

-

Acylation stabilizes the hydroxyl group against oxidative degradation .

Electrophilic Aromatic Substitution

The benzofuran core undergoes substitution at activated positions.

Key Findings :

-

Nitration occurs preferentially at position 5 due to electron-donating effects of the hydroxyl group .

-

Bromination yields a mixture of 5- and 7-substituted products .

Cycloaddition and Cross-Coupling

The methylene bridge participates in cycloaddition and coupling reactions.

Key Findings :

-

The exocyclic double bond acts as a dienophile in Diels-Alder reactions .

-

Cross-coupling modifies the pyridine-methylene moiety for enhanced bioactivity .

Acid/Base-Mediated Rearrangements

The compound undergoes structural rearrangements under extreme pH.

Key Findings :

-

Strong acids cleave the benzofuran ring, yielding aromatic carboxylic acids .

-

Tautomerization equilibria influence the compound’s spectroscopic properties .

Photochemical Reactions

UV irradiation induces reactivity at specific sites.

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| [2+2] Photodimerization | UV light (254 nm), acetone | Cyclobutane dimer via methylene bridge coupling |

Key Findings :

Q & A

Basic: What synthetic methodologies are recommended for synthesizing (Z)-6-hydroxy-7-(piperidin-1-ylmethyl)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one?

Answer:

The compound can be synthesized via Claisen-Schmidt condensation between a substituted benzofuran-3(2H)-one and pyridine-4-carbaldehyde derivatives. A validated approach involves ultrasound-assisted reactions using ethylenediamine diacetate (EDDA) as a mild base, which accelerates the formation of the aurone scaffold with high stereoselectivity . Post-condensation, the piperidin-1-ylmethyl group is introduced via nucleophilic substitution or reductive amination. Purification typically employs silica gel chromatography followed by recrystallization in ethanol/water mixtures to achieve >95% purity.

Basic: How is the Z-configuration of the exocyclic double bond confirmed experimentally?

Answer:

The Z-configuration is confirmed using ¹H NMR spectroscopy by analyzing coupling constants (e.g., J = 8–12 Hz for Z-isomers) and nuclear Overhauser effect (NOE) correlations. For example, in structurally related aurones, NOE interactions between the pyridinyl proton (δ 8.76–8.68 ppm) and benzofuranone protons (δ 7.73–7.67 ppm) confirm the Z-geometry . High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) provide additional validation.

Advanced: How can structure-activity relationship (SAR) studies optimize NF-κB inhibitory activity?

Answer:

SAR optimization involves systematic modifications:

- Piperidine substitution : Replacing the piperidin-1-ylmethyl group with 4-methylpiperidine (as in related compounds) enhances lipophilicity and membrane permeability, improving cellular uptake .

- Pyridine positioning : Introducing electron-withdrawing groups (e.g., nitro) on the pyridine ring increases hydrogen-bonding interactions with NF-κB’s p65 subunit .

- Hydroxyl group retention : The 6-hydroxy group is critical for hydrogen-bonding with catalytic residues; methylation reduces activity by 90% .

In vitro validation uses LPS-stimulated macrophage models and luciferase-based NF-κB reporter assays .

Advanced: What computational strategies predict binding modes to targets like NF-κB or SIRT1?

Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts interactions with NF-κB’s DNA-binding domain or SIRT1’s catalytic site. For example, the pyridine ring shows π-π stacking with Tyr 57 in NF-κB .

- Molecular dynamics (MD) simulations : GROMACS or AMBER assesses stability of ligand-receptor complexes over 100-ns trajectories.

- Binding free energy calculations : MM-PBSA/GBSA quantifies contributions from hydrophobic interactions and electrostatic forces .

Advanced: How to resolve contradictions in bioactivity data across different assays?

Answer:

Contradictions often arise from assay conditions (e.g., cell type, LPS concentration). Mitigation strategies include:

- Standardized protocols : Use identical cell lines (e.g., RAW 264.7 macrophages) and LPS concentrations (e.g., 100 ng/mL) .

- Orthogonal assays : Validate NF-κB inhibition via both luciferase reporters and ELISA-based TNF-α quantification.

- Control for off-target effects : Kinase profiling panels (e.g., Eurofins) identify unintended kinase inhibition .

Basic: Which analytical techniques ensure purity and structural integrity?

Answer:

- HPLC : Reverse-phase C18 columns (ACN/water gradient) with UV detection at 254 nm.

- ¹H/¹³C NMR : Confirms absence of impurities (e.g., residual solvents) and correct substitution patterns .

- Mass spectrometry : HRMS (ESI+) validates molecular ion peaks (e.g., m/z 377.1502 for [M+H]⁺).

- Elemental analysis : Confirms C, H, N content within 0.3% of theoretical values.

Advanced: What strategies improve aqueous solubility and bioavailability?

Answer:

- Prodrug design : Phosphorylation of the 6-hydroxy group increases solubility by 10-fold .

- Nanoparticle formulation : Encapsulation in PEGylated liposomes enhances plasma half-life.

- Salt formation : Hydrochloride salts improve crystallinity and dissolution rates .

Advanced: How to design experiments assessing off-target effects in kinase signaling pathways?

Answer:

- Kinase profiling : Use panels (e.g., DiscoverX KINOMEscan) to screen against 468 kinases at 1 µM .

- Transcriptomics : RNA-seq identifies differentially expressed genes in treated vs. untreated cells.

- Phenotypic assays : High-content imaging (e.g., Cell Painting) detects morphological changes linked to off-target activity.

Basic: What in vitro models are suitable for initial bioactivity screening?

Answer:

- Anti-inflammatory activity : LPS-stimulated RAW 264.7 macrophages with TNF-α/IL-6 ELISA .

- Anticancer activity : NCI-60 cell line panel for IC₅₀ determination .

- Enzyme inhibition : Fluorescence-based SIRT1/NF-κB assays using recombinant proteins .

Advanced: How to validate target engagement in cellular environments?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.